(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Catalog No.
S960988
CAS No.
129050-29-9
M.F
C18H20FNO2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

CAS Number

129050-29-9

Product Name

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

IUPAC Name

(1S)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18-/m0/s1

InChI Key

UWHPUMRASBVSQY-WMZOPIPTSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNCC3=CC=CC=C3)O
  • Availability: Scientific databases like PubChem do not describe any known biological activities or uses for this molecule [].
  • Recent Research: A search of scholarly articles doesn't reveal any recent studies focused on this specific compound.
  • Medicinal Chemistry: Chromane derivatives have been explored for various biological activities, including antimicrobial, anticancer, and antioxidant properties [, , ]. The presence of the fluorine atom and the oxirane ring in (2S)-6-Fluoro-2-(oxiran-2-yl)chromane might introduce unique properties compared to parent chromane structures. Further research is needed to determine if this molecule possesses any interesting bioactivities.
  • Material Science: Chromane based materials have been investigated for their potential applications in liquid crystals and polymers [, ]. The properties of (2S)-6-Fluoro-2-(oxiran-2-yl)chromane might be of interest for material scientists due to the combination of the chromane scaffold and the oxirane group.

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane is a synthetic compound characterized by its unique chromane structure, which includes a fluorine atom and an epoxide group. The chromane framework is a bicyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring, providing a stable yet reactive structure. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity, while the epoxide group can participate in various

The chemical reactivity of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane can be attributed to the following functional groups:

  • Epoxide Group: This three-membered cyclic ether is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles, leading to various derivatives.
  • Fluorine Substitution: The fluorine atom can participate in nucleophilic substitution reactions, influencing the compound's reactivity and stability.
  • Potential Oxidation-Reduction Reactions: The chromane structure may engage in oxidation-reduction processes, particularly involving the aromatic system.

These reactions are significant in both synthetic applications and biological interactions.

The synthesis of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane typically involves several key steps:

  • Formation of the Chromane Core: This can be achieved through cyclization reactions involving phenolic precursors and appropriate carbonyl compounds.
  • Fluorination: The introduction of the fluorine atom can be accomplished using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.
  • Epoxidation: The formation of the epoxide group may be achieved through peracid oxidation of an allylic alcohol derived from the chromane structure.

These synthetic routes allow for the tailored production of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane with specific configurations and yields.

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane holds potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Chemical Intermediates: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.
  • Material Science: The unique properties imparted by fluorination could enhance material performance in coatings or polymers.

Interaction studies are crucial for understanding how (2S)-6-Fluoro-2-(oxiran-2-YL)chromane interacts with biological systems. These studies often involve:

  • In vitro Assays: Evaluating cytotoxicity against various cell lines to assess potential therapeutic effects.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes involved in metabolic pathways or disease processes.
  • Binding Affinity Assessments: Determining how well the compound binds to target proteins or receptors, which is essential for drug design.

Such studies provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2S)-6-Fluoro-2-(oxiran-2-YL)chromane, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
6-FluorochromoneChromone framework with fluorineAntioxidant and anti-inflammatory
4-HydroxycoumarinCoumarin structureAnticoagulant and antimicrobial
7-HydroxyflavoneFlavonoid structureAntioxidant and anti-cancer
3-HydroxyflavoneFlavonoid with hydroxyl groupsAntioxidant and neuroprotective

These compounds illustrate varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane due to its specific structural modifications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.14780704 g/mol

Monoisotopic Mass

301.14780704 g/mol

Heavy Atom Count

22

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 04-14-2024

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